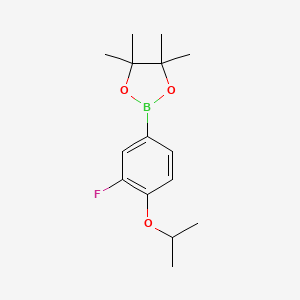

2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

The compound “2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are commonly used in organic chemistry, particularly in Suzuki coupling reactions .

科学的研究の応用

Polymer Synthesis

Research has demonstrated the utility of 2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in polymer synthesis. Yokozawa et al. (2011) explored its use in Suzuki-Miyaura coupling polymerization, which resulted in polymers like poly(3-hexylthiophene) with a narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011). Additionally, this compound has been incorporated into the synthesis of novel polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, which exhibit deep colors and are soluble in common organic solvents (Welterlich, Charov, & Tieke, 2012).

Material Science

In material science, derivatives of 2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized for applications in novel materials. One example is the creation of boron-containing stilbene derivatives for use in Liquid Crystal Display (LCD) technology. These compounds show potential as intermediates for conjugated polyenes, which are key in the development of new materials for LCDs (Das et al., 2015).

Analytical Chemistry

In analytical chemistry, these compounds have been used to develop fluorescence probes for detecting various biological and chemical substances. For instance, Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide, demonstrating the compound's role in creating sensitive detection tools (Lampard et al., 2018).

Biochemical Research

While focusing on non-drug-related applications, it's notable that compounds like 2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have found a place in biochemical research. This includes the synthesis of functional materials for biological applications, such as fluorescent probes used in cell imaging (Nie et al., 2020).

作用機序

Target of Action

It’s structurally related to a compound known as umbralisib , which is a dual phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) inhibitor . These proteins play crucial roles in cellular processes such as cell growth and survival .

Mode of Action

If we consider its structural similarity to umbralisib, it might interact with its targets (pi3kδ and ck1ε) by binding to their active sites, thereby inhibiting their activity . This inhibition can lead to a decrease in cell proliferation and survival .

Biochemical Pathways

The compound may affect the PI3K/AKT/mTOR signaling pathway, given its potential similarity to Umbralisib . This pathway is involved in multiple cellular processes, including protein synthesis, gene transcription, cell growth, and motility . Aberrant signaling in this pathway has been implicated in various hematological malignancies .

Result of Action

Based on its potential similarity to umbralisib, it might lead to a decrease in cell proliferation and survival, particularly in cells where the pi3k/akt/mtor pathway is overactive .

特性

IUPAC Name |

2-(3-fluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BFO3/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYVWKIIVJNFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

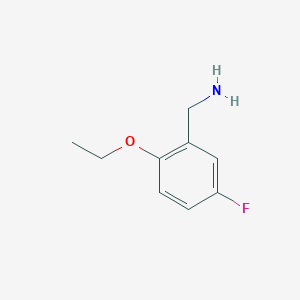

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

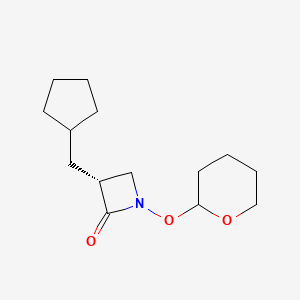

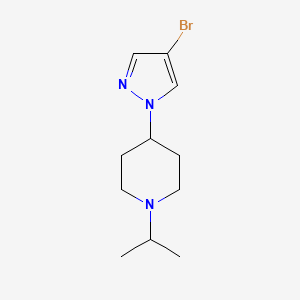

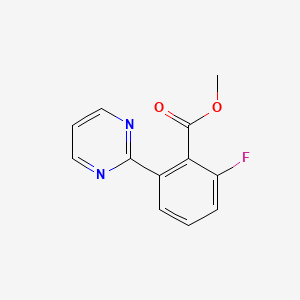

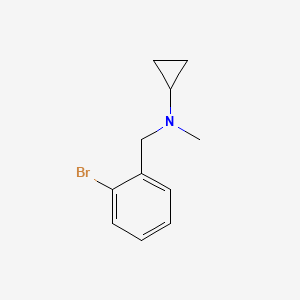

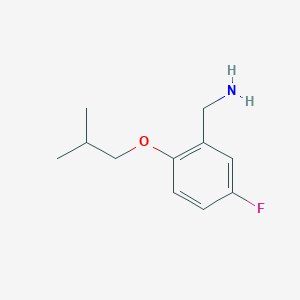

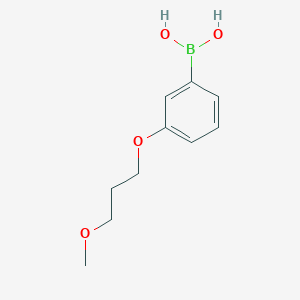

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。